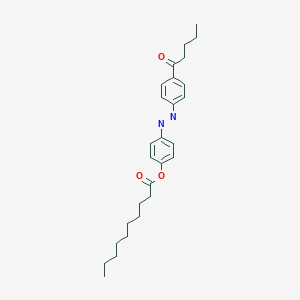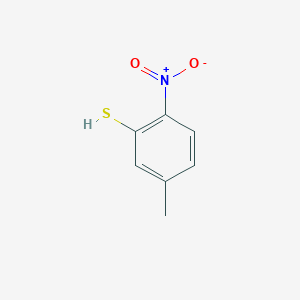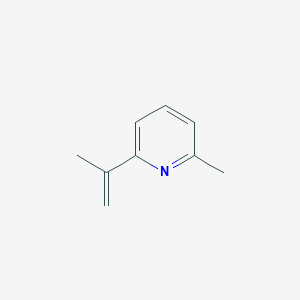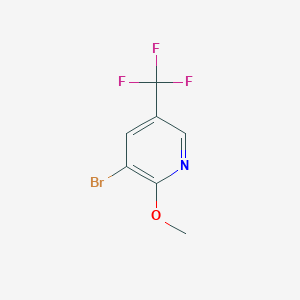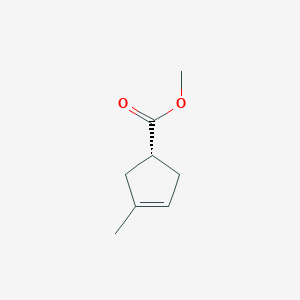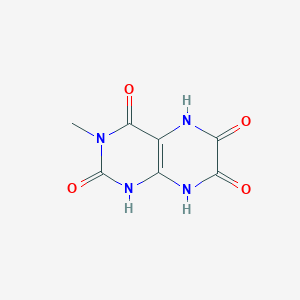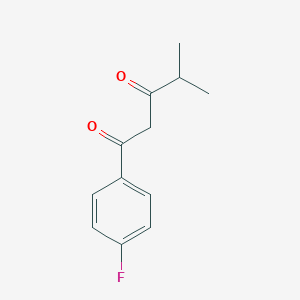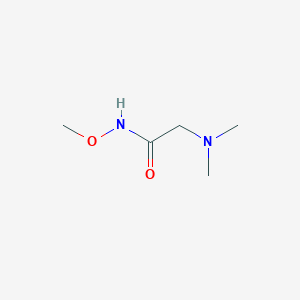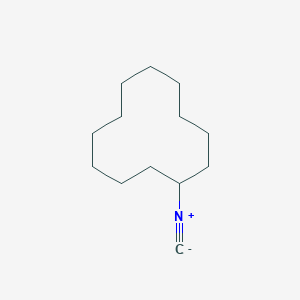
Isocyanocyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isocyanocyclododecane, also known as ICD, is a cyclic aliphatic isocyanate that has gained significant attention in the scientific community due to its unique properties and potential applications. ICD is a versatile compound that can be used in various fields, including materials science, catalysis, and biomedical research.
Applications De Recherche Scientifique
Isocyanocyclododecane has various scientific research applications, including its use as a crosslinking agent in the synthesis of polymers, as a catalyst in organic reactions, and as a reagent in the preparation of functionalized materials. In the biomedical field, Isocyanocyclododecane has been shown to have potential as a drug delivery agent due to its ability to form stable complexes with drugs and its biocompatibility.
Mécanisme D'action
Isocyanocyclododecane reacts with various nucleophiles, including amines, alcohols, and thiols, to form stable adducts. The reaction between Isocyanocyclododecane and nucleophiles is fast and irreversible, and the resulting adducts are stable under a wide range of conditions. The mechanism of action of Isocyanocyclododecane is based on its ability to form stable adducts with biomolecules, which can modulate their activity and function.
Biochemical and Physiological Effects
Isocyanocyclododecane has been shown to have minimal toxicity in vitro and in vivo. In vitro studies have shown that Isocyanocyclododecane does not cause significant cytotoxicity or genotoxicity in mammalian cells. In vivo studies have shown that Isocyanocyclododecane does not cause significant acute toxicity or histopathological changes in various organs.
Avantages Et Limitations Des Expériences En Laboratoire
Isocyanocyclododecane has several advantages as a reagent in lab experiments, including its high reactivity, ability to form stable adducts, and biocompatibility. However, it also has some limitations, including its sensitivity to moisture and its potential to form unwanted side products.
Orientations Futures
There are several future directions for research on Isocyanocyclododecane, including its use as a drug delivery agent, its potential as a crosslinking agent in the synthesis of biomaterials, and its use as a catalyst in organic reactions. Additionally, further studies are needed to investigate the long-term effects of Isocyanocyclododecane exposure on human health and the environment.
Conclusion
Isocyanocyclododecane is a versatile compound that has potential applications in various fields, including materials science, catalysis, and biomedical research. Its ability to form stable adducts with biomolecules makes it a promising candidate for drug delivery and other biomedical applications. Further research is needed to fully understand the potential of Isocyanocyclododecane and to explore its future directions.
Méthodes De Synthèse
Isocyanocyclododecane can be synthesized through a two-step process involving the reaction of cyclododecanone with phosgene followed by the reaction of the resulting intermediate with ammonia. The resulting product is a white solid with a melting point of 70-73°C and a boiling point of 290-300°C.
Propriétés
Numéro CAS |
121282-62-0 |
|---|---|
Nom du produit |
Isocyanocyclododecane |
Formule moléculaire |
C13H23N |
Poids moléculaire |
193.33 g/mol |
Nom IUPAC |
isocyanocyclododecane |
InChI |
InChI=1S/C13H23N/c1-14-13-11-9-7-5-3-2-4-6-8-10-12-13/h13H,2-12H2 |
Clé InChI |
YONLKDOTMXIUIN-UHFFFAOYSA-N |
SMILES |
[C-]#[N+]C1CCCCCCCCCCC1 |
SMILES canonique |
[C-]#[N+]C1CCCCCCCCCCC1 |
Synonymes |
Cyclododecane, isocyano- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one](/img/structure/B38454.png)
